molecular formula C3H5Cl2N3 B3043945 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride CAS No. 95728-51-1

3-(chloromethyl)-1H-1,2,4-triazole hydrochloride

Cat. No.: B3043945
CAS No.: 95728-51-1
M. Wt: 154 g/mol
InChI Key: IZGSFNXFSANZHR-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Scientific Research Applications

3-(chloromethyl)-1H-1,2,4-triazole hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal and antimicrobial properties.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and as a building block in the synthesis of various industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride typically involves the chloromethylation of 1H-1,2,4-triazole. One common method includes the reaction of 1H-1,2,4-triazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1H-1,2,4-triazole hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation Reactions: Oxidized triazole derivatives.

    Reduction Reactions: Dihydrotriazole compounds.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The triazole ring can also interact with metal ions or other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)pyridine hydrochloride
  • 3-(chloromethyl)benzotriazole
  • 3-(chloromethyl)imidazole hydrochloride

Uniqueness

3-(chloromethyl)-1H-1,2,4-triazole hydrochloride is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability and versatility of the triazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

5-(chloromethyl)-1H-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3.ClH/c4-1-3-5-2-6-7-3;/h2H,1H2,(H,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGSFNXFSANZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95728-51-1
Record name 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(chloromethyl)-1H-1,2,4-triazole hydrochloride
Reactant of Route 2
3-(chloromethyl)-1H-1,2,4-triazole hydrochloride
Reactant of Route 3
3-(chloromethyl)-1H-1,2,4-triazole hydrochloride
Reactant of Route 4
3-(chloromethyl)-1H-1,2,4-triazole hydrochloride
Reactant of Route 5
3-(chloromethyl)-1H-1,2,4-triazole hydrochloride
Reactant of Route 6
3-(chloromethyl)-1H-1,2,4-triazole hydrochloride

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